1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O2S/c1-23-12(10(6-21)11(22-23)14(18,19)20)26(24,25)7-8-3-2-4-9(5-8)13(15,16)17/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFDCSXSNAUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the activity of dehydrogenases. Dehydrogenases play a crucial role in oxidation-reduction reactions in the body, helping to convert molecules through oxidation.
Mode of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials. They are often involved in trifluoromethylation of carbon-centered radical intermediates.
Biochemical Pathways
The compound may affect the biochemical pathways involving dehydrogenases and carbon-centered radical intermediates. The trifluoromethyl group can influence the electron distribution and thus the reactivity and selectivity of the molecules.
Result of Action
It’s known that the trifluoromethyl group can induce specific biological responses by modifying the chemical structure of the target molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the trifluoromethyl group is known to be stable under both acidic and basic conditions, which could potentially enhance the compound’s stability in various biological environments.
Biological Activity
1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazole ring substituted with trifluoromethyl and sulfonyl groups, which are known to enhance biological activity.
Antifungal Activity
A study investigated a series of pyrazole derivatives, including compounds similar to this compound. These derivatives exhibited moderate antifungal activity against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Notably, some compounds showed over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Adenosine Receptor Affinity
Research has indicated that similar pyrazole derivatives can interact with adenosine receptors. One study highlighted a derivative that displayed high affinity for the human A3 adenosine receptor (Ki = 11 nM), suggesting potential applications in targeting this receptor for therapeutic purposes. Molecular docking studies provided insights into the binding affinities and selectivities of these compounds towards different adenosine receptor subtypes .
Insecticidal Properties
Compounds within the phenylpyrazole chemical family, such as those related to our compound of interest, have been noted for their insecticidal properties. Ethiprole, a well-known member of this family, acts as a blocker of GABA-regulated chloride channels in insects, indicating that similar mechanisms may be applicable to our compound .
Study on Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of substituted pyrazoles, including our target compound. The results demonstrated significant antibacterial activity against pathogenic bacteria, suggesting that modifications in the pyrazole scaffold could lead to enhanced efficacy against microbial infections .
Molecular Docking Analysis
In another study, molecular docking simulations were conducted to explore the binding interactions of the compound with various biological targets. The results indicated that the trifluoromethyl and sulfonyl substituents play crucial roles in enhancing binding affinity and selectivity towards specific receptors, which may explain the observed biological activities .
Data Summary Table
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Effects and Structural Analogues
Key Observations :
- Fipronil (), a commercial insecticide, shares the trifluoromethylpyrazole core but differs in substituents (sulfinyl vs. sulfonyl, amino vs. methyl). This highlights how minor modifications drastically alter bioactivity.
Physicochemical Properties
Key Observations :
- The target compound’s trifluoromethyl groups likely reduce crystallinity compared to non-fluorinated analogs (e.g., ’s 270–272°C melting point).
- Sulfonyl/sulfinyl groups contribute to distinct IR and NMR profiles, aiding structural characterization.
Key Observations :
- The target compound’s dual trifluoromethyl groups may enhance metabolic stability and target binding compared to non-fluorinated triazole hybrids ().
- Fipronil ’s sulfinyl group increases electrophilicity, critical for covalent interactions in pesticidal activity.
Q & A
Basic: What are the key synthetic strategies for synthesizing 1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile?
Answer:
The synthesis involves a multi-step route:
Pyrazole Core Formation : Cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic/basic conditions .
Functionalization :
- Trifluoromethyl Introduction : Electrophilic substitution or nucleophilic displacement using trifluoromethylating agents (e.g., TMSCF₃) .
- Sulfonylation : Reaction with 3-(trifluoromethyl)benzyl sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Nitrile Installation : Cyanation via halogen displacement (e.g., using CuCN) or oxidation of primary amines .
Critical Parameters : Temperature control during sulfonylation (50–80°C) and stoichiometric ratios to minimize byproducts .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 463.08) .
- X-ray Crystallography : Confirms stereochemistry and bond lengths (e.g., sulfonyl group geometry) .
Advanced: How can reaction conditions be optimized to improve sulfonylation yields?
Answer:
Key optimization strategies:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) balances reactivity and decomposition .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb HCl generated during sulfonylation .
Example : A 15% yield increase was observed using DMF with 10 mol% KI as a catalyst .
Advanced: How should researchers address contradictory biological activity data among structural analogs?
Answer:
Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
